![molecular formula C16H24N2O B12628608 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918481-14-8](/img/structure/B12628608.png)
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2-methyloxirane and a 1-phenylethyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of piperazine derivatives with epoxides and phenylethyl halides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with epoxides under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the epoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyloxiran-2-yl)methylpiperazine: Lacks the phenylethyl group, resulting in different chemical properties.
4-(1-Phenylethyl)piperazine: Does not contain the epoxide group, affecting its reactivity and applications.
Uniqueness
1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to the presence of both the epoxide and phenylethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918481-14-8 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
1-[(2-methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C16H24N2O/c1-14(15-6-4-3-5-7-15)18-10-8-17(9-11-18)12-16(2)13-19-16/h3-7,14H,8-13H2,1-2H3 |
Clé InChI |
DRJKFHJZJNBFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3(CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


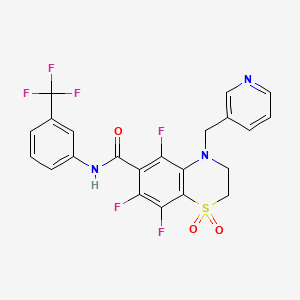
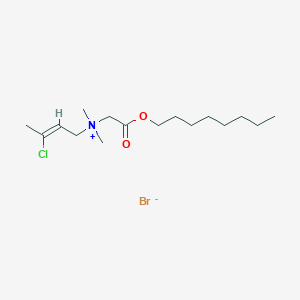


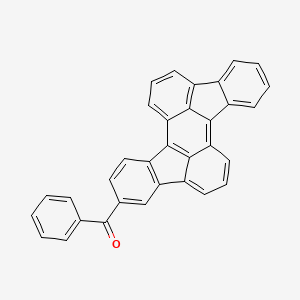
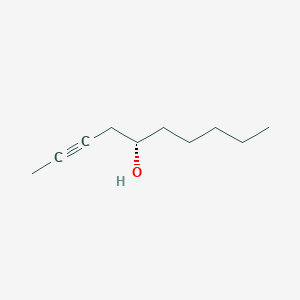
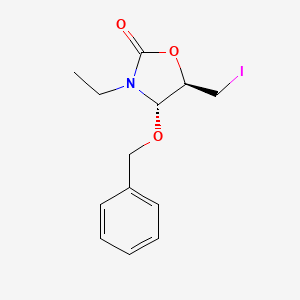
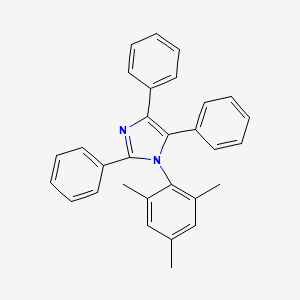
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
![Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate](/img/structure/B12628570.png)
![2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
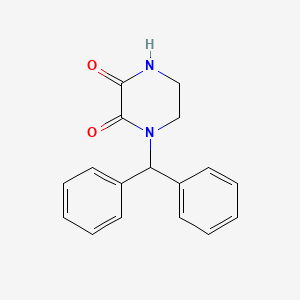
![4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B12628604.png)
